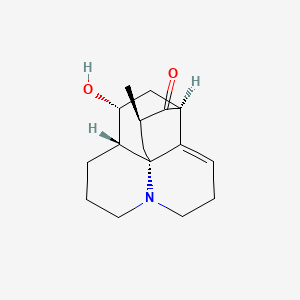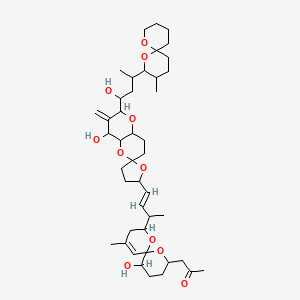
methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions
methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate can be synthesized through several methods. One common approach involves the reaction of 6-methyl-8-(2,6,6-trimethyl-1-cyclohexenyl)-3,5-octadien-2-one with bromoacetic ester in the Reformatskii reaction, followed by dehydration . This method provides a straightforward route to obtain the desired compound with high yield.
Industrial Production Methods
Industrial production of methyl 7,8-dihydroretinoate typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.
化学反应分析
Types of Reactions
methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of methyl 7,8-dihydroretinoate include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of methyl 7,8-dihydroretinoate depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
科学研究应用
methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other retinoid derivatives.
Biology: The compound is studied for its effects on cellular differentiation and proliferation, making it valuable in developmental biology research.
Medicine: this compound is investigated for its potential therapeutic applications, including its role in treating skin disorders and certain types of cancer.
作用机制
The mechanism of action of methyl 7,8-dihydroretinoate involves its interaction with retinoid receptors in the body. These receptors, including RARα, RARβ, RARγ, RXRα, RXRβ, and RXRγ, function as transcription factors that regulate gene expression . Upon binding to these receptors, methyl 7,8-dihydroretinoate modulates the expression of genes involved in cellular differentiation, proliferation, and apoptosis.
相似化合物的比较
methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate can be compared with other retinoid derivatives, such as:
All-trans-retinoic acid: Known for its role in treating acute promyelocytic leukemia.
9-cis-retinoic acid: Used in the treatment of skin disorders and certain cancers.
13-cis-retinoic acid: Commonly used in the treatment of severe acne.
This compound is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential .
属性
CAS 编号 |
51077-51-1 |
|---|---|
分子式 |
C21H32O2 |
分子量 |
316.5 g/mol |
IUPAC 名称 |
methyl (2Z,4E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6-trienoate |
InChI |
InChI=1S/C21H32O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,15H,8,11-14H2,1-6H3/b10-7+,16-9+,17-15- |
InChI 键 |
OAURFXFNOLEVQH-IAEFYPGOSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CC=CC(=CC(=O)OC)C)C |
手性 SMILES |
CC1=C(C(CCC1)(C)C)CC/C(=C/C=C/C(=C\C(=O)OC)/C)/C |
规范 SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CC=CC(=CC(=O)OC)C)C |
同义词 |
13-cis-7,8-dihydroretinoic acid methyl ester methyl 7,8-dihydroretinoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B1238884.png)

![N(4)-{2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->3)-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->6)]-beta-D-mannopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->4)-[6-deoxy-alpha-L-galactopyranosyl-(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl}-L-asparagine](/img/structure/B1238887.png)
![3-[4-(Dimethylamino)phenyl]acrylaldehyde oxime](/img/structure/B1238890.png)



![3-[4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B1238897.png)

